N-[4-(2-{[4-(benzyloxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide
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Overview
Description
N-[4-(2-{[4-(benzyloxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide is a complex organic compound with a unique structure that includes a benzyloxy group, a thiazole ring, and a methanesulfonamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-{[4-(benzyloxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 4-aminobenzenesulfonamide with 2-bromo-4’-benzyloxyacetophenone in the presence of a base to form the intermediate thiazole compound. This intermediate is then coupled with 4-aminobenzene to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-{[4-(benzyloxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-(2-{[4-(benzyloxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2-{[4-(benzyloxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2-{[4-(methoxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide
- N-[4-(2-{[4-(ethoxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide
Uniqueness
N-[4-(2-{[4-(benzyloxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide is unique due to its specific structural features, such as the benzyloxy group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
2727996-62-3 |
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Molecular Formula |
C23H21N3O3S2 |
Molecular Weight |
451.6 |
Purity |
95 |
Origin of Product |
United States |
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